5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol
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Overview
Description
5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol typically involves the chlorination of a precursor compound, such as 2,2-dimethyl-2H-1,3-benzodioxol-4-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods are designed to minimize waste and environmental impact while maximizing the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: Lacks the chlorine atoms at the 5th and 7th positions.
1,3-Dichloro-5,5-dimethylhydantoin: Contains a similar dichloro structure but belongs to a different class of compounds.
Uniqueness
5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is unique due to the specific arrangement of chlorine atoms, methyl groups, and the hydroxyl group on the benzodioxole ring
Properties
CAS No. |
89084-81-1 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
5,7-dichloro-2,2-dimethyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8Cl2O3/c1-9(2)13-7-5(11)3-4(10)6(12)8(7)14-9/h3,12H,1-2H3 |
InChI Key |
JZFLJBIUMORSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C(=C2O1)O)Cl)Cl)C |
Origin of Product |
United States |
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